molecular formula C19H28N2O3 B7078957 N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide

Cat. No.: B7078957
M. Wt: 332.4 g/mol
InChI Key: GBIDEBGKMQCKOP-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide is a complex organic compound with a unique structure that combines an indane moiety with a morpholine ring

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-14-11-21(12-18(24-14)13-23-2)19(22)20-8-7-15-9-16-5-3-4-6-17(16)10-15/h3-6,14-15,18H,7-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIDEBGKMQCKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)COC)C(=O)NCCC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the indane derivative. The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by reduction to obtain the 2,3-dihydro-1H-indene. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group.

The next step involves the formation of the morpholine ring This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form the corresponding indanone.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may play a role in binding to hydrophobic pockets, while the morpholine ring can interact with polar regions of the target molecule. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide
  • **N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(chloromethyl)-6-methylmorpholine-4-carboxamide
  • **N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(ethylmethyl)-6-methylmorpholine-4-carboxamide

Uniqueness

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its reactivity and interactions with molecular targets, setting it apart from similar compounds.

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